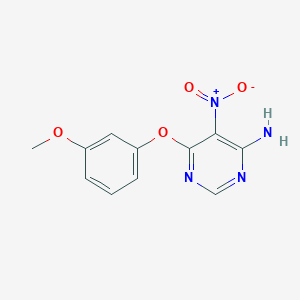
6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a nitro group and an amine group, along with a methoxyphenoxy moiety, which contributes to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where a suitable pyrimidine derivative is reacted with 3-methoxyphenol under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate (K2CO3) in solvents like DMSO.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-6-phenyl-6,6a-dihydro- 1benzopyrano-3,4-bbenzopyran : Contains a methoxy group and a phenyl ring but has a different ring system .
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares the methoxyphenyl moiety but differs in the core structure.
Uniqueness
6-(3-Methoxyphenoxy)-5-nitropyrimidin-4-amine is unique due to its combination of a pyrimidine ring with both a nitro and an amine group, along with a methoxyphenoxy moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C11H10N4O4 |
|---|---|
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
6-(3-methoxyphenoxy)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C11H10N4O4/c1-18-7-3-2-4-8(5-7)19-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14) |
InChI-Schlüssel |
OKUNNXYJFKLQTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OC2=NC=NC(=C2[N+](=O)[O-])N |
Löslichkeit |
31 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















